

FPL-55712: A Comparative Guide to its Cysteinyl Leukotriene Receptor Selectivity

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Compound of Interest		
Compound Name:	FPL-55712 free base	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of FPL-55712, a pioneering antagonist of the cysteinyl leukotriene (CysLT) receptors. While comprehensive cross-reactivity data for this prototype compound is limited in publicly available literature, this document summarizes its activity at its primary targets and offers a comparison with newer, more selective CysLT receptor antagonists. Furthermore, it details the standard experimental protocols used to assess receptor selectivity and potential off-target effects.

FPL-55712 was instrumental in the development of anti-asthmatic drugs by providing a chemical starting point for more potent and selective CysLT receptor antagonists.[1] It functions by blocking the action of cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄), which are potent inflammatory mediators involved in the pathophysiology of asthma and other inflammatory diseases.

Comparative Receptor Activity

Due to its nature as an early-generation compound, a broad panel screening of FPL-55712's cross-reactivity against a wide range of other receptors is not readily available. However, its activity as a CysLT receptor antagonist is well-documented. For a modern perspective on the selectivity expected from this class of drugs, the binding profiles of the widely used CysLT₁ receptor antagonists, montelukast and zafirlukast, are presented below. These drugs were developed based on the foundational understanding provided by compounds like FPL-55712.

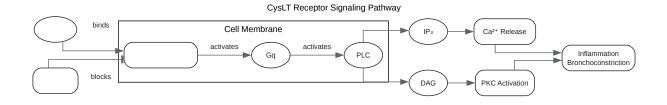


Compound	Primary Target	Known Off-Target Interactions of Note
FPL-55712	CysLT Receptors	Limited data available. Some studies suggest potential interactions with P2Y receptors.[2]
Montelukast	CysLT1 Receptor	Generally considered highly selective for the CysLT1 receptor.[3][4] Some in vitro evidence suggests weak interaction with high-affinity LTC4 binding sites.[3]
Zafirlukast	CysLT1 Receptor	Also highly selective for the CysLT1 receptor, acting as a competitive antagonist for LTD4 and LTE4.[5]

This table is for comparative purposes and highlights the expected selectivity profile for this class of compounds. Comprehensive off-target screening data for FPL-55712 is not publicly available.

Signaling Pathway and Experimental Workflows

To understand the mechanism of action and the methods for assessing cross-reactivity, the following diagrams illustrate the CysLT receptor signaling pathway and a general workflow for evaluating compound selectivity.

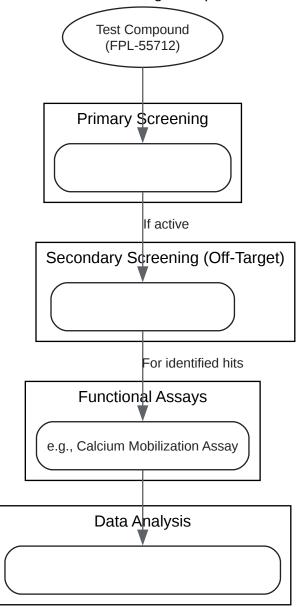




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CysLT Receptor Signaling Pathway

General Workflow for Assessing Receptor Cross-Reactivity



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Receptor Cross-Reactivity Workflow

Experimental Protocols



The following are detailed methodologies for key experiments used to determine the binding affinity and functional activity of a compound at various receptors.

Radioligand Binding Assay (for determining binding affinity, e.g., K_i)

This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor.

- 1. Materials and Reagents:
- Receptor Source: Cell membranes prepared from cell lines (e.g., HEK293, CHO) stably expressing the target receptor.
- Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope (e.g., ³H or ¹²⁵I).
- Test Compound: FPL-55712 or other compounds of interest.
- Non-specific Binding Control: A high concentration of an unlabeled ligand for the target receptor.
- Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
- Scintillation Cocktail.
- Glass Fiber Filters.

2. Procedure:

- Incubation: In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound or control.
- Equilibration: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
- Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.



- Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
- Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
- 3. Data Analysis:
- The data are used to generate competition binding curves.
- The IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined.
- The K_i (inhibition constant) is calculated from the IC₅₀ using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.

Calcium Mobilization Assay (for determining functional activity, e.g., EC₅₀ or pA₂)

This assay measures the ability of a compound to either stimulate (agonist) or inhibit (antagonist) the increase in intracellular calcium concentration that occurs upon receptor activation, particularly for Gq-coupled receptors like CysLT₁.

- 1. Materials and Reagents:
- Cell Line: A cell line (e.g., HEK293) stably expressing the target receptor.
- Calcium-sensitive fluorescent dye: e.g., Fluo-4 AM or Fura-2 AM.
- Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
- Agonist: A known agonist for the target receptor.
- Test Compound: FPL-55712 or other compounds of interest.
- Fluorescence Plate Reader with an injection system.



2. Procedure:

- Cell Plating: Seed the cells in a 96-well black, clear-bottom plate and grow to confluence.
- Dye Loading: Incubate the cells with the calcium-sensitive fluorescent dye.
- Compound Addition:
 - For Antagonist Activity: Add varying concentrations of the test compound (FPL-55712) and incubate.
 - For Agonist Activity: Prepare the plate for direct addition of the test compound.
- Fluorescence Measurement:
 - Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
 - For Antagonist Activity: Inject a fixed concentration of the agonist and measure the change in fluorescence.
 - For Agonist Activity: Inject varying concentrations of the test compound and measure the change in fluorescence.

3. Data Analysis:

- The change in fluorescence is proportional to the change in intracellular calcium concentration.
- For Agonist Activity: Plot the response against the log of the test compound concentration to determine the EC₅₀ (the concentration that produces 50% of the maximal response).
- For Antagonist Activity: The IC₅₀ (the concentration of the antagonist that inhibits 50% of the agonist response) is determined. The pA₂ value, a measure of antagonist potency, can be calculated using the Schild equation.

In conclusion, while FPL-55712 was a crucial tool in the early exploration of CysLT receptor pharmacology, its detailed cross-reactivity profile is not as extensively characterized as that of modern, highly selective antagonists like montelukast and zafirlukast. The experimental



protocols provided here represent the standard methods by which the selectivity of such compounds is rigorously evaluated in contemporary drug discovery.

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